molecular formula C20H20INO2 B589908 Defluoro Hydroxy AM-694 CAS No. 335160-94-6

Defluoro Hydroxy AM-694

Cat. No.: B589908
CAS No.: 335160-94-6
M. Wt: 433.3 g/mol
InChI Key: ANKXCGVBVVLGAE-UHFFFAOYSA-N
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Description

AM694 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from AM694, a potent synthetic cannabinoid that interacts with cannabinoid receptors in the body. This metabolite is an expected urinary byproduct of AM694, based on the known metabolism of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM694 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of AM694. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of AM694 N-(5-hydroxypentyl) metabolite would likely involve large-scale hydroxylation processes, utilizing optimized reaction conditions to maximize yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the desired metabolite .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the hydroxyl group to a hydrogen atom, reverting it to the parent compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

AM694 N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of AM694 use in biological samples. This metabolite is also used in studies investigating the metabolism and pharmacokinetics of synthetic cannabinoids .

Mechanism of Action

The exact mechanism of action of AM694 N-(5-hydroxypentyl) metabolite is not well understood. as a metabolite of AM694, it is likely to interact with cannabinoid receptors in the body. The parent compound, AM694, is known to have high affinity for central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, suggesting that the metabolite may also exhibit similar interactions .

Comparison with Similar Compounds

Similar Compounds

  • JWH-018 N-(5-hydroxypentyl) metabolite
  • AM2201 N-(5-hydroxypentyl) metabolite
  • UR-144 N-(5-hydroxypentyl) metabolite

Uniqueness

AM694 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which result in distinct metabolic and pharmacokinetic properties. Compared to other similar metabolites, it may exhibit different binding affinities and metabolic pathways, making it a valuable compound for specific forensic and research applications .

Biological Activity

Defluoro Hydroxy AM-694, a synthetic cannabinoid, is part of a class of compounds that have garnered significant interest due to their potent activity at cannabinoid receptors. This article presents a detailed examination of its biological activity, metabolic pathways, and associated case studies.

Chemical Structure and Pharmacological Profile

This compound is structurally related to AM-694, which is characterized as a selective agonist for the cannabinoid receptor CB1 with a binding affinity (Ki) of 0.08 nM and a lower affinity for CB2 (Ki = 1.44 nM) . The compound's formula is C20H19FINO, with a molecular weight of 435.3 g/mol.

Key Pharmacological Properties

  • CB1 Receptor Agonism : Strong selective agonist with significant effects on the central nervous system.
  • CB2 Receptor Affinity : Lower affinity compared to CB1, indicating a more pronounced psychoactive effect.

Metabolism and Biotransformation

The metabolism of this compound involves several pathways, primarily through oxidative defluorination and hydroxylation. Studies indicate that the major metabolites identified in human urine include:

Metabolite Formation Pathway
Hydrolytic DefluorinationLoss of fluorine atom
MonohydroxylationHydroxylation at various positions on the N-alkyl chain
CarboxylationAddition of carboxylic acid group

In vivo studies have shown that upon administration, the compound undergoes extensive metabolism with no detectable parent compound remaining in urine samples . The major metabolites detected suggest that oxidative transformations are significant in human biotransformation processes.

Case Studies and Clinical Observations

Several case studies highlight the effects and detection of this compound in clinical settings:

  • Self-Administration Study : A participant ingested 5 mg of pure crystalline AM-694 without experiencing any acute physical or psychological effects. Urine analysis revealed multiple metabolites, including hydroxylated forms and those resulting from oxidative defluorination .
  • Emergency Room Cases : In a retrospective study involving patients treated for synthetic cannabinoid intoxication, AM-694 was detected at concentrations as low as 0.20 µg/L in serum samples . This study also noted the presence of other cannabinoids, indicating potential poly-drug use.
  • Post-Mortem Analysis : In forensic toxicology, AM-694 was identified in post-mortem blood samples at very low concentrations (0.00009 µg/g), suggesting its involvement in complex cases of drug-related fatalities .

Biological Effects and Toxicity

The biological effects of this compound can vary widely among users. Reported effects include:

  • Euphoria
  • Relaxation
  • Sedation
  • Hallucinations (auditory and visual)
  • Paranoia and dissociative symptoms

Toxicological assessments indicate that higher concentrations can lead to cellular damage, particularly affecting cell membranes in human cell lines . This highlights the potential risks associated with its use, especially in recreational contexts.

Properties

IUPAC Name

[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKXCGVBVVLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017720
Record name AM694 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335160-94-6
Record name AM694 N-(5-hydroxypentyl) metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Defluoro Hydroxy AM-694
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